molecular formula C8H7NO4S B14293472 3-Nitro-4-(sulfanylmethyl)benzoic acid CAS No. 112682-71-0

3-Nitro-4-(sulfanylmethyl)benzoic acid

Katalognummer: B14293472
CAS-Nummer: 112682-71-0
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: JOVAHIFYNJUGHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-4-(sulfanylmethyl)benzoic acid is an organic compound with the molecular formula C8H7NO4S It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a sulfanylmethyl group (-SCH3) attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(sulfanylmethyl)benzoic acid typically involves the nitration of 4-(sulfanylmethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4-(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO3) with sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or further nitrated derivatives

Wirkmechanismus

The mechanism of action of 3-Nitro-4-(sulfanylmethyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity . These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Nitro-4-(sulfanylmethyl)benzoic acid is unique due to the presence of both the nitro and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

112682-71-0

Molekularformel

C8H7NO4S

Molekulargewicht

213.21 g/mol

IUPAC-Name

3-nitro-4-(sulfanylmethyl)benzoic acid

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6(4-14)7(3-5)9(12)13/h1-3,14H,4H2,(H,10,11)

InChI-Schlüssel

JOVAHIFYNJUGHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.